3-(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-4-methoxy-benzaldehyde hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as “(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone” have been synthesized via chlorination of “(5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone”, which was prepared by acylation of "1,3-dimethyl-5-pyrazolone" .Scientific Research Applications
Corrosion Inhibition
A study by Emregül and Hayvalı (2006) demonstrated that a Schiff base compound derived from phenazone and vanillin significantly retards the corrosion rate of steel in 2 M HCl solution, highlighting its potential as a corrosion inhibitor. This compound was more effective than its precursors, with efficiency increasing with inhibitor concentration but decreasing with temperature rise. The study calculated activation energies and thermodynamic parameters, suggesting its practical utility in protecting steel surfaces in acidic environments Emregül & Hayvalı, 2006.
Antimicrobial and Anticancer Evaluation
Sigroha et al. (2012) synthesized a series of compounds related to the query chemical and evaluated them for antimicrobial and anticancer potentials. Compounds with specific substituents showed promising activity against microbial pathogens and cancer cells. Quantitative structure-activity relationship (QSAR) studies highlighted the importance of molecular connectivity indices in antifungal activity, although these models were not statistically significant for anticancer activity. This suggests the compound's scaffold may be useful in designing drugs with antimicrobial and anticancer activities Sigroha et al., 2012.
Sensing and Imaging Applications
Alam et al. (2017) developed a sensor based on a similar compound for the highly sensitive and selective recognition of trivalent metal ions (Al3+, Fe3+, and Cr3+) with potential applications in live cell imaging and the construction of advanced molecular logic devices. The sensor displayed significant fluorescence intensity enhancement upon metal binding, indicating its suitability for bio-imaging applications and as a component in molecular devices Alam et al., 2017.
Synthesis and Characterization of Novel Compounds
Research by Kumar et al. (2017) on synthesizing novel isoxazoline incorporated pyrrole derivatives, including a process involving a similar compound, demonstrated the potential of these derivatives in antimicrobial activities. The study's findings contribute to the development of new pharmaceutical agents with potential applications in treating microbial infections Kumar et al., 2017.
Organized Assemblies and Metal-Organic Frameworks
Zheng et al. (2013) investigated the reactions of a compound analogous to the query chemical, leading to the formation of organized assemblies with potential applications in the design of new materials and sensors. These assemblies demonstrate the structural versatility and functional potential of pyrazole-based compounds in materials science Zheng et al., 2013.
Properties
IUPAC Name |
3-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methoxybenzaldehyde;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2.ClH/c1-9-13(10(2)16-15-9)7-12-6-11(8-17)4-5-14(12)18-3;/h4-6,8H,7H2,1-3H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVNHODDZIUFCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CC2=C(C=CC(=C2)C=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.